molecular formula C23H20ClN5O4S B299560 N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide

N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No.: B299560
M. Wt: 498 g/mol
InChI Key: JBMRDLHYCXRSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide involves the inhibition of the Akt/mTOR pathway. This pathway is involved in cell growth and survival, and its inhibition leads to cell death. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a cytotoxic effect on cancer cells, leading to apoptosis and inhibition of cell proliferation. Additionally, this compound has been shown to have anti-inflammatory properties, leading to a reduction in inflammation. However, further studies are needed to determine the full extent of the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide in lab experiments is its potential as an anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound is the need for further studies to determine its full biochemical and physiological effects.

Future Directions

There are several future directions for the study of N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide. One direction is to further investigate its potential as an anti-cancer agent, including its efficacy in vivo and its potential for combination therapy with other anti-cancer agents. Another direction is to investigate its potential for the treatment of inflammatory diseases, including its efficacy in vivo and its mechanism of action. Additionally, further studies are needed to determine the full extent of the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis method of N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide involves the reaction of 3-chloro-4-(methylthio)aniline with 1-phenyl-1H-tetrazole-5-thiol, followed by the reaction with 3,4,5-trimethoxybenzoyl chloride. This method has been optimized to yield a high purity compound with good yield.

Scientific Research Applications

N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Properties

Molecular Formula

C23H20ClN5O4S

Molecular Weight

498 g/mol

IUPAC Name

N-[3-chloro-4-(1-phenyltetrazol-5-yl)sulfanylphenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H20ClN5O4S/c1-31-18-11-14(12-19(32-2)21(18)33-3)22(30)25-15-9-10-20(17(24)13-15)34-23-26-27-28-29(23)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,25,30)

InChI Key

JBMRDLHYCXRSKO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)SC3=NN=NN3C4=CC=CC=C4)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)SC3=NN=NN3C4=CC=CC=C4)Cl

Origin of Product

United States

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